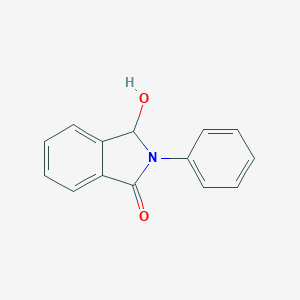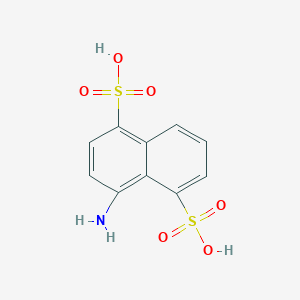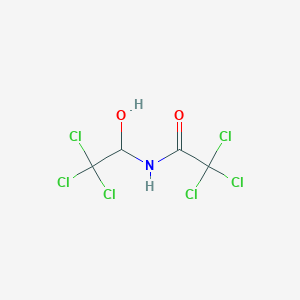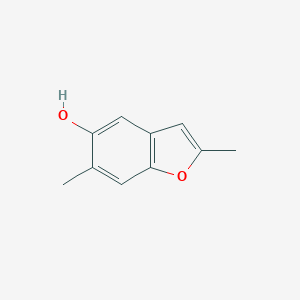
2,6-Dimethylbenzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylbenzofuran-5-ol is a chemical compound that has been the subject of considerable scientific research in recent years. This compound is of interest to researchers due to its potential applications in a variety of fields, including medicine, materials science, and environmental science.
Scientific Research Applications
2,6-Dimethylbenzofuran-5-ol has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been investigated for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, it has been used as a building block for the synthesis of novel polymers and as a fluorescent probe for the detection of metal ions. In environmental science, it has been studied as a potential pollutant and as a biosensor for the detection of environmental toxins.
Mechanism Of Action
The mechanism of action of 2,6-Dimethylbenzofuran-5-ol is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, it has been studied for its potential to protect neurons from oxidative stress and inflammation.
Biochemical And Physiological Effects
Studies have shown that 2,6-Dimethylbenzofuran-5-ol has a number of biochemical and physiological effects. In cancer cells, it has been shown to decrease levels of reactive oxygen species (ROS) and increase levels of antioxidant enzymes. In neurodegenerative diseases, it has been studied for its potential to protect neurons from oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using 2,6-Dimethylbenzofuran-5-ol in lab experiments include its high purity and availability, as well as its potential applications in a variety of fields. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 2,6-Dimethylbenzofuran-5-ol. In the field of medicine, further studies could investigate its potential as a treatment for a variety of diseases. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. In environmental science, it could be studied further as a potential pollutant and biosensor for the detection of environmental toxins. Overall, 2,6-Dimethylbenzofuran-5-ol is a compound with great potential for a wide range of scientific applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of 2,6-Dimethylbenzofuran-5-ol can be achieved through several methods, including the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions. These methods have been successful in producing high yields of the compound with good purity.
properties
CAS RN |
16162-66-6 |
|---|---|
Product Name |
2,6-Dimethylbenzofuran-5-ol |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,6-dimethyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-10-8(5-9(6)11)4-7(2)12-10/h3-5,11H,1-2H3 |
InChI Key |
VFRIOPXORYFGHL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(O2)C)C=C1O |
Canonical SMILES |
CC1=CC2=C(C=C(O2)C)C=C1O |
synonyms |
5-Benzofuranol, 2,6-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



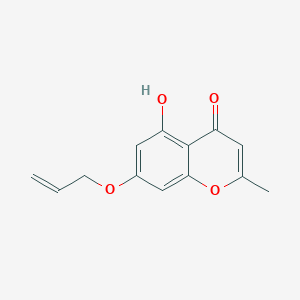
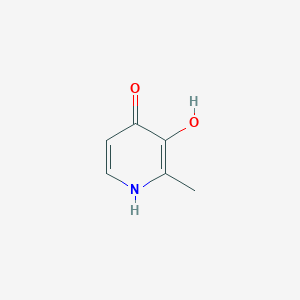
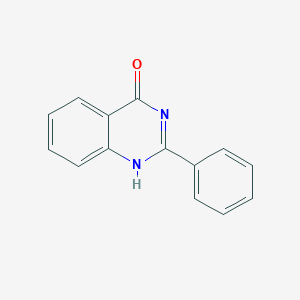
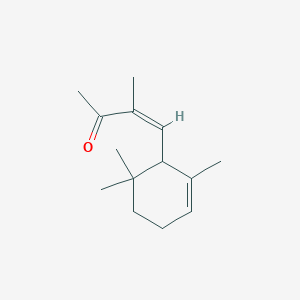
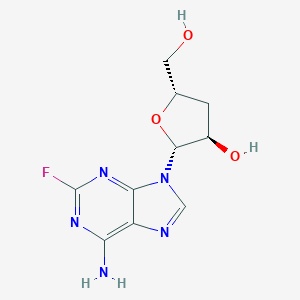
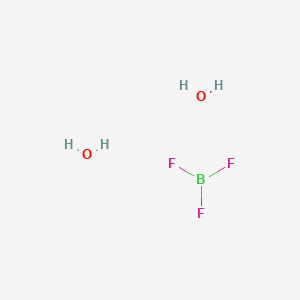
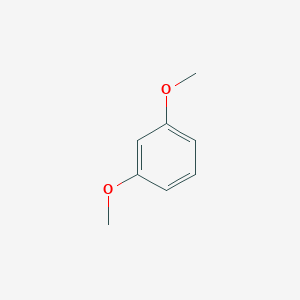
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
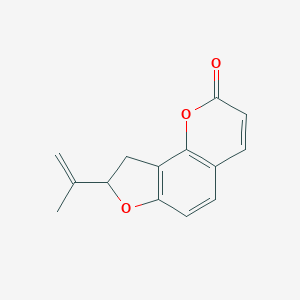
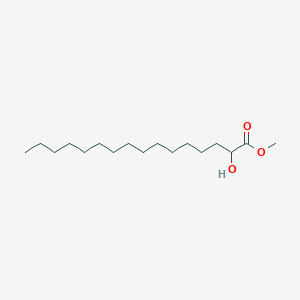
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
